![molecular formula C25H21ClFN3O4S B2508552 ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866344-43-6](/img/no-structure.png)

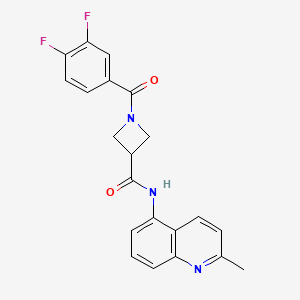

ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

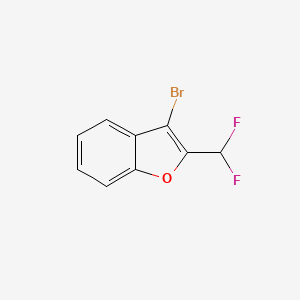

Descripción

The compound , ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate, is a complex organic molecule that appears to be related to a class of pyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was performed using a Biginelli three-component cyclocondensation reaction . These methods suggest that the compound could potentially be synthesized through a similar multicomponent reaction strategy.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction crystallography. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction . This technique could be applied to determine the precise molecular structure of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including those that lead to the inhibition of biological pathways. For example, analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate were synthesized and tested as inhibitors of AP-1 and NF-kappaB mediated transcriptional activation . This suggests that the compound may also have the potential to interact with biological targets through specific chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using spectroscopic methods and density functional theory (DFT) calculations. The FT-IR, 1H, and 13C NMR spectra, along with DFT calculations, were used to characterize ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . These methods provide insights into the vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of the compound. Similar analyses could be conducted for the compound to determine its physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing substituted thieno[2,3-d]pyrimidines, which involve cyclization reactions and nucleophilic substitution to create various derivatives with potential biological activities. For instance, the synthesis of these compounds involves initial steps such as treating diethane with ethyl cynoacetate, followed by refluxing with ethyl chloroformate and cyclization with 3-chloro-4-fluoro aniline, leading to the formation of key intermediates. These intermediates are then subjected to nucleophilic substitution with aromatic amines or aminophenol, yielding substituted thienopyrimidines (R. More, J. Chandra, S. L. Nargund, & L. G. Nargund, 2013).

Biological Evaluation

Several studies have evaluated the biological activities of thieno[2,3-d]pyrimidine derivatives, including antibacterial, antifungal, and anticancer activities. For example, pyrido[2,3-d]pyrimidine-carboxylate derivatives have been synthesized and screened for their antibacterial, antifungal, and antitumor activities, showing promising results in some cases (P. Shanmugasundaram et al., 2011). Moreover, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with some compounds displaying potent activity (M. Abdel-Motaal et al., 2020).

Optical and Electronic Properties

Investigations into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives have been conducted. These studies aim to explore the potential of these compounds in nonlinear optics (NLO) fields, demonstrating that some derivatives exhibit larger NLO properties compared to standard molecules and indicating their suitability for optoelectronic applications (A. Hussain et al., 2020).

Propiedades

Número CAS |

866344-43-6 |

|---|---|

Nombre del producto |

ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate |

Fórmula molecular |

C25H21ClFN3O4S |

Peso molecular |

513.97 |

Nombre IUPAC |

ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |

InChI |

InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-11-10-19-20(14-28)35-23-21(19)22(31)30(18-8-6-17(27)7-9-18)24(32)29(23)13-15-4-3-5-16(26)12-15/h3-9,12H,2,10-11,13-14H2,1H3 |

Clave InChI |

BVWYLXZPJBEMLR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)

![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)